7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one
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Overview
Description
7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. This compound is characterized by its complex structure, which includes a chromenone backbone substituted with various functional groups. It is known for its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the chromenone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques such as chromatography, ensures the production of high-quality compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The compound may inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators. Additionally, it may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-propylchromen-2-one
- 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethylchromen-2-one
- 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methylchromen-2-one
Uniqueness
Compared to similar compounds, 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is unique due to the presence of the hydroxyl group at the 5-position, which may enhance its biological activity and solubility. This structural feature allows for additional hydrogen bonding interactions, potentially increasing its efficacy in biological systems .
Properties
Molecular Formula |
C23H15ClO5 |
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Molecular Weight |
406.8 g/mol |
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C23H15ClO5/c24-16-8-6-14(7-9-16)20(27)13-28-17-10-18(25)23-19(26)12-21(29-22(23)11-17)15-4-2-1-3-5-15/h1-12,25H,13H2 |
InChI Key |
NYRYUQAORGGBLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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